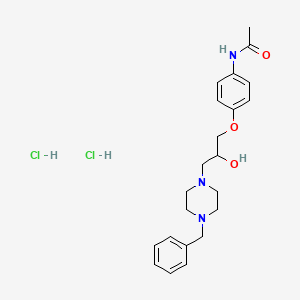

N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzylpiperazine, which is a type of piperazine. Piperazine derivatives have been reported as potent antibacterial agents , antimalarial agents , antipsychotic agents , and as antifungal agents .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Wissenschaftliche Forschungsanwendungen

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study on the synthesis and biological evaluation of a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This suggests potential therapeutic applications of related compounds in treating conditions requiring antioxidant, analgesic, or anti-inflammatory interventions (Nayak et al., 2014).

Neurochemical and Electrophysiological Characterization

Another compound, S32212, which shares structural similarities, was characterized for its serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties. The study highlighted its antidepressant potential, demonstrating actions in reducing immobility time in a forced-swim test, suppressing marble burying, and aggressive behavior, among other neurochemical and electrophysiological impacts. These findings point to the broader utility of such compounds in neuropsychiatric research and treatment (Dekeyne et al., 2012).

Antimicrobial Studies

Research on new pyridine derivatives, including structures related to N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride, highlighted their antibacterial and antifungal activities. This underlines the potential of such compounds in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (Patel & Agravat, 2007).

Synthesis and Silylation Studies

The synthesis and silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These findings offer insights into the chemical behavior of similar compounds under silylation conditions, contributing to the field of organosilicon chemistry and the synthesis of novel heterocyclic compounds (Lazareva et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the compound N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Biochemical Pathways

Given its interaction with the oxidoreductase enzyme, it is likely that it influences pathways related to energy production, detoxification, and cellular repair .

Result of Action

The compound this compound has been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound’s action at the molecular and cellular level results in the inhibition of bacterial and fungal growth.

Eigenschaften

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3.2ClH/c1-18(26)23-20-7-9-22(10-8-20)28-17-21(27)16-25-13-11-24(12-14-25)15-19-5-3-2-4-6-19;;/h2-10,21,27H,11-17H2,1H3,(H,23,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQVRTRPYORNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)

![2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717758.png)

![2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)

![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)